2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide
CAS No.: 2034398-59-7
Cat. No.: VC6574606
Molecular Formula: C20H14N2O3S
Molecular Weight: 362.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034398-59-7 |
|---|---|
| Molecular Formula | C20H14N2O3S |
| Molecular Weight | 362.4 |
| IUPAC Name | 2-oxo-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]chromene-3-carboxamide |
| Standard InChI | InChI=1S/C20H14N2O3S/c23-19(15-11-13-5-1-2-7-16(13)25-20(15)24)22-12-14-6-3-9-21-18(14)17-8-4-10-26-17/h1-11H,12H2,(H,22,23) |
| Standard InChI Key | KGYBXDPHNMRMOP-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Introduction
The compound 2-oxo-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2H-chromene-3-carboxamide is a heterocyclic organic molecule that combines structural motifs from chromene, pyridine, and thiophene. These substructures are often associated with significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article provides a comprehensive analysis of the compound's synthesis, structural characterization, and potential applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate chromene derivatives with thiophene-pyridine intermediates. A general synthetic route includes:
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Preparation of the chromene core via cyclization of salicylaldehyde derivatives with β-ketoesters.
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Functionalization of the pyridine ring with thiophene groups through palladium-catalyzed coupling or nucleophilic substitution.
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Formation of the amide bond through condensation reactions involving activated carboxylic acids or acid chlorides with amines.
Characterization Techniques
The compound is characterized using advanced spectroscopic and analytical methods:
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NMR Spectroscopy (¹H and ¹³C):
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Provides detailed information about hydrogen and carbon environments.
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Key signals include deshielded aromatic protons and carbonyl carbons.
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Mass Spectrometry (MS):
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Confirms molecular weight through ion peaks (e.g., [M+H]).
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Infrared Spectroscopy (IR):
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Identifies functional groups such as amides (C=O stretch ~1650 cm) and ketones.
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X-ray Crystallography:
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Resolves three-dimensional molecular geometry and intermolecular interactions.
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Anticancer Potential
Chromene derivatives are known for their cytotoxic effects on cancer cell lines, particularly through mechanisms involving oxidative stress or apoptosis induction.
Antimicrobial Activity
The thiophene-pyridine moiety enhances antimicrobial efficacy by disrupting bacterial enzyme functions or membrane integrity.
Comparative Docking Studies
To evaluate its therapeutic potential, docking simulations can be performed against various biological targets:
| Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -8.5 | ~807 nM |
| 5-Lipoxygenase (5-LOX) | -9.0 | ~243 nM |
Such values indicate strong binding affinity, comparable to standard drugs like celecoxib for COX inhibition.
Applications
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Pharmaceutical Development:
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The compound can serve as a lead molecule for anti-inflammatory or anticancer drug development.
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Material Science:
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Its heterocyclic framework may find use in organic electronics or photodynamic therapy agents.
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Chemical Biology:
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Useful as a probe for studying enzyme inhibition mechanisms or receptor-ligand interactions.
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Future Directions
Further research should focus on:
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Optimizing synthetic routes for higher yields and purity.
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Conducting in vivo studies to validate pharmacological activities.
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Exploring structural analogs to improve potency and selectivity.
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